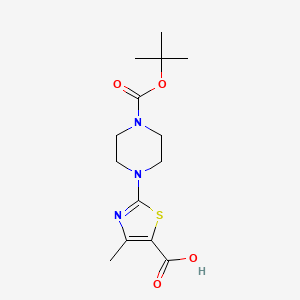

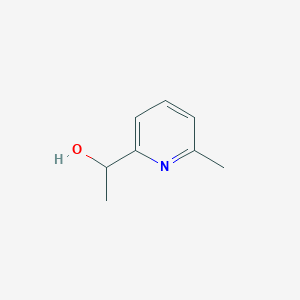

![molecular formula C22H17N3O2S B3004660 3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 1226447-57-9](/img/structure/B3004660.png)

3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a derivative of indolyl-1,2,4-oxidizable . It has been synthesized and evaluated in vitro as a new class of non-competitive α-glucosidase inhibitors .

Synthesis Analysis

The synthesis of this compound involves the use of indium chloride as a Lewis acid catalyst . The three-component reaction of benzohydrazide, cyclic diketones, and 3-phenacylideneoxindoles in refluxing acetonitrile afforded functionalized 2- ((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1 H -indol-1-yl)benzamides in satisfactory yields .Molecular Structure Analysis

The 1 H and 13 C NMR spectra indicated that the obtained products exist in both a keto-form and an enol-form .Chemical Reactions Analysis

The reaction with 2-hydroxybenzohydrazide and picolinohydrazide also resulted in corresponding functionalized 2- ((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1 H -indol-1-yl)benzamides in high yields .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide”, focusing on several unique applications:

α-Glucosidase Inhibition

This compound has been identified as a potent non-competitive α-glucosidase inhibitor, which is significant in the treatment of type 2 diabetes. It has shown better inhibitory activity than the reference drug acarbose .

Cytotoxic Activities Against Cancer Cells

The compound has demonstrated dose-dependent cytotoxic activities on MCF-7 cancer cells according to the MTT assay, indicating its potential use in cancer therapy .

Xanthine Oxidase Inhibition

It has also been evaluated as a novel xanthine oxidase inhibitor, which is relevant for the treatment of conditions like gout .

Antimicrobial and Anti-inflammatory Properties

Indole derivatives, including this compound, have been reported to possess antimicrobial and anti-inflammatory properties, which could be beneficial in various therapeutic applications .

Biological Activity in Human Disorders

Indole derivatives are known for their biological activity against different types of disorders in the human body, including microbial infections and cancer .

Pharmacological Activity

Derivatives of indole have diverse biological and clinical applications due to their pharmacological activity. This includes plant hormones like indole-3-acetic acid produced by the degradation of tryptophan in higher plants .

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in regulating blood glucose levels by breaking down oligosaccharides and disaccharides into α-glucose .

Mode of Action

The compound acts as a non-competitive inhibitor of α-glucosidase . This means it binds to a site on the enzyme other than the active site, changing the enzyme’s shape and preventing it from effectively catalyzing its reaction .

Biochemical Pathways

By inhibiting α-glucosidase, the compound disrupts the breakdown of complex carbohydrates into glucose. This leads to a decrease in postprandial hyperglycemia, which is a significant concern in conditions like type 2 diabetes .

Result of Action

The inhibition of α-glucosidase leads to a reduction in blood glucose levels, making this compound potentially useful in the management of type 2 diabetes . It’s also worth noting that some compounds in this class have shown no effect on the cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells , suggesting a degree of safety in their use.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-indol-1-yl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-19-10-4-8-17-20(19)28-22(23-17)24-21(27)15-6-3-7-16(13-15)25-12-11-14-5-1-2-9-18(14)25/h1-3,5-7,9,11-13H,4,8,10H2,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMYYNLSKJUCOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

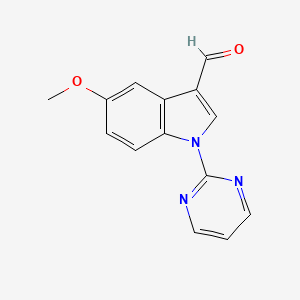

![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)

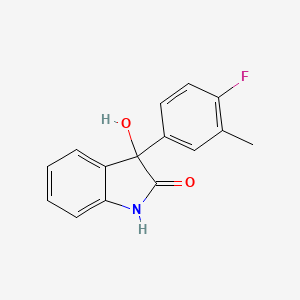

![2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide](/img/structure/B3004578.png)

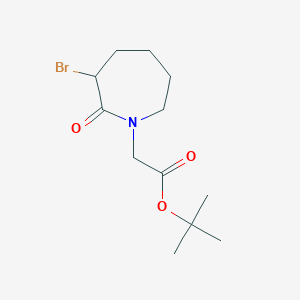

![Ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004585.png)

![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)

![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)